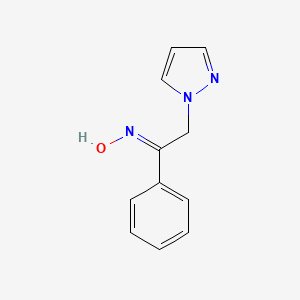

(1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine

Descripción

(1E)-N-Hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine (CAS: 99205-91-1) is an oxime derivative characterized by a phenyl group, a pyrazole ring, and a hydroxylamine moiety in the (E)-configuration. Its structure is defined by the IUPAC name (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine . Its synthesis likely involves condensation reactions between hydroxylamine and ketone precursors, analogous to methods described for structurally related compounds .

Propiedades

IUPAC Name |

(NE)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFGIQDGEVEYRN-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl precursors. The resulting product can be purified through recrystallization or chromatography methods. For example, in a related study, phenylhydrazine was reacted with ethyl acetoacetate to yield pyrazole derivatives, which serve as precursors for various biological evaluations .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer models .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT29 (Colon Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This leads to increased mitochondrial membrane permeability and release of cytochrome c, ultimately triggering programmed cell death .

Study 1: In Vivo Efficacy

In an animal model study, administration of this compound resulted in significant tumor regression compared to control groups. The study utilized a xenograft model to evaluate tumor size reduction over a four-week treatment period. Histological examinations confirmed apoptosis in tumor tissues treated with the compound .

Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated a favorable profile with moderate bioavailability and a half-life suitable for therapeutic applications. The compound was primarily metabolized by liver enzymes, suggesting potential interactions with other medications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The derivative (1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that similar pyrazole derivatives can induce apoptosis in human liver cancer cells, suggesting a pathway for further exploration in developing new anticancer agents .

Antimicrobial Properties

Compounds with hydroxylamine functionalities are often evaluated for their antimicrobial activities. Preliminary studies on related compounds suggest that this compound may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in the field of infectious diseases .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound may inhibit inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis or other inflammatory disorders. Research into similar compounds has shown promising results in reducing inflammation markers in vitro .

Ligands in Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be exploited in catalysis and materials synthesis, particularly in the development of novel catalysts for organic reactions .

Data Tables

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Screening

A series of hydroxylamine-containing compounds, including this compound, were screened against Staphylococcus aureus and Candida albicans. The compound exhibited moderate antibacterial activity with an MIC value of 50 µg/mL against S. aureus, warranting additional studies to optimize its structure for enhanced efficacy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations

Structural Variations: Substituent Effects: The target compound’s oxime group distinguishes it from analogs like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (thiazole-amine) and fluorinated ethenyl-pyrazoles . The oxime may enhance metal-binding capacity or serve as a pharmacophore in bioactive derivatives. Fluorination: Compounds with fluorinated phenyl groups (e.g., Compound 13 in ) exhibit altered electronic properties and metabolic stability compared to non-fluorinated analogs.

Synthetic Approaches :

- The target compound’s synthesis is inferred to involve hydroxylamine and ketone precursors, similar to Compound 7 in , which used reflux in acetonitrile. In contrast, fluorinated pyrazoles in required cyclocondensation of diketones with hydrazines.

Physicochemical Properties :

- Melting points and crystallinity vary significantly. For example, N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine forms crystals with a sharp melting point (108–110°C) , while fluorinated ethenyl-pyrazoles produce colored crystals or solids .

Bioactivity and Applications: Kinase Inhibitors: Pyrazolo-pyrimidine derivatives (e.g., ) demonstrate TRK kinase inhibition, suggesting that the pyrazole moiety in the target compound could be leveraged for similar therapeutic applications. Antimicrobial Potential: Marine-derived pyrazole analogs (e.g., ) highlight the role of heterocycles in bioactive molecules, though the target compound’s activity remains unexplored.

Table 2: NMR and Spectroscopic Data

- The target compound’s absence of fluorine or thiazole rings would result in distinct NMR profiles, particularly in the aromatic and imine regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.